molecular formula C19H15ClO5 B2382353 (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-54-4

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2382353
CAS No.: 623117-54-4
M. Wt: 358.77
InChI Key: VTBKKVCDMNDVGX-MFOYZWKCSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants used, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives : This research demonstrated the reaction of certain acetates, including compounds similar to (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, with substituted benzaldehydes. These reactions led to the formation of 5-arylmethylidene derivatives with confirmed (Z)-configuration at the arylmethylidene moiety, established through X-ray crystallographic study (Tverdokhlebov et al., 2005).

  • Synthesis and Molecular Structure Analysis : Another study focused on the synthesis of similar compounds through Knoevenagel condensation, revealing insights into their crystal and molecular structures. The study highlighted the Z conformation of these compounds, confirmed by X-ray diffraction studies, and evaluated their antimicrobial and antioxidant susceptibilities (Kumar et al., 2016).

Chemical Reactions and Applications

  • Reactions with Alkyl Acetates : Research has been conducted on the reactions of 3-oxo-2,3-dihydrobenzofuran with alkyl acetates, leading to the formation of various pyran derivatives. This study provides insight into the chemical behavior and potential applications of similar compounds in synthesizing new molecules (Mérour & Cossais, 1991).

  • Efficient One-Pot Synthesis : A related study demonstrated the one-pot synthesis of thiazolidin-3yl acetates, utilizing similar compounds. Such synthesis methods are important in the efficient production of chemically complex molecules (Reddy & Krupadanam, 2010).

Molecular Interaction Studies

  • Investigation of Molecular Docking : Studies also included molecular docking analyses, which are crucial for understanding how these compounds interact at the molecular level, particularly in the context of antimicrobial activity. Such studies aid in the development of new pharmaceuticals and other chemical products (Spoorthy et al., 2021).

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity information, safety precautions to be taken while handling, and first aid measures in case of exposure .

Future Directions

This involves discussing potential future research directions or applications of the compound .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-7-8-15-16(10-14)25-17(19(15)22)9-12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBKKVCDMNDVGX-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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